Methyl 8-chloro-8-oxooctanoate

Catalog No.
S1898539
CAS No.
41624-92-4
M.F
C9H15ClO3
M. Wt
206.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-chloro-8-oxooctanoate

CAS Number

41624-92-4

Product Name

Methyl 8-chloro-8-oxooctanoate

IUPAC Name

methyl 8-chloro-8-oxooctanoate

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

InChI

InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3

InChI Key

RKUPOLBFJIEWBZ-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCC(=O)Cl

Canonical SMILES

COC(=O)CCCCCCC(=O)Cl

Methyl 8-chloro-8-oxooctanoate is an organic compound with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol. It is characterized by the presence of a chlorine atom and a keto group at the 8th carbon of an octanoate chain, which contributes to its unique chemical properties. The compound is typically represented by the CAS number 41624-92-4 and is known for its potential applications in various fields of research and industry.

  • Chlorine: The chlorine atom might be mildly irritating to skin and eyes.
  • Ester: The ester bond can be hydrolyzed under acidic or basic conditions, releasing methanol, which is flammable and slightly toxic [].
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Reduction Reactions: The keto group can undergo reduction to form alcohols or other functional groups.
  • Esterification: The compound can react with alcohols to form esters, which may have different properties and applications.

These reactions make methyl 8-chloro-8-oxooctanoate a versatile intermediate in organic synthesis.

Methyl 8-chloro-8-oxooctanoate can be synthesized through multiple methods, typically involving multi-step organic reactions. A common approach includes:

  • Starting Material: An appropriate octanoic acid derivative.
  • Chlorination: Introduction of the chlorine atom through chlorination reactions.
  • Oxidation: Conversion of the alcohol or aldehyde intermediate to the keto group.
  • Esterification: Finalizing the synthesis by esterifying with methanol.

Specific reaction conditions such as temperature, solvents (e.g., tetrahydrofuran), and catalysts (e.g., borane-tetrahydrofuran complex) are critical for successful synthesis .

Methyl 8-chloro-8-oxooctanoate finds applications in various fields:

  • Chemical Synthesis: As an intermediate in the production of other organic compounds.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: May serve as a precursor for agrochemicals or pesticides.

The compound's unique structure allows it to be tailored for specific applications in these industries.

Similar Compounds: Comparison

Methyl 8-chloro-8-oxooctanoate shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure CharacteristicsUnique Features
Methyl octanoateSimple esterCommonly used as a flavoring agent
8-Chloro-octanoic acidCarboxylic acidAcidic properties; potential use in pharmaceuticals
Methyl 8-hydroxy-octanoateHydroxyl group presenceExhibits different reactivity; potential for hydrogen bonding

These comparisons highlight the uniqueness of methyl 8-chloro-8-oxooctanoate, particularly its chlorinated and keto functionalities, which may confer distinct chemical reactivity and biological properties compared to similar compounds.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ^1H NMR spectra show characteristic signals for the methoxy protons of the ester (~3.7 ppm), methylene protons along the alkyl chain (1.2–1.6 ppm), and the methylene adjacent to the carbonyl groups (2.3–2.5 ppm) [6].
  • ^13C NMR data reveal carbonyl carbons resonating near 170–210 ppm, consistent with ester and acyl chloride carbonyl carbons. Alkyl carbons appear between 20 and 40 ppm, with the methoxy carbon near 51 ppm [6].

Infrared (IR) Spectroscopy:

  • Strong absorption bands at approximately 1730–1750 cm^-1 correspond to the ester and acyl chloride carbonyl stretching vibrations.
  • Additional bands near 2960 cm^-1 indicate aliphatic C–H stretches, while bands around 1220–1275 cm^-1 are attributed to C–O stretching of the ester group [6].

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the protonated molecule [M+H]^+ at m/z 207 and sodium adducts [M+Na]^+ at m/z 229, aligning with the molecular weight of 206.67 g/mol [6] [5].
  • High-resolution mass spectrometry confirms the molecular formula with minimal deviation between calculated and observed m/z values [6].

Thermodynamic Properties (Density, Refractive Index, Solubility)

PropertyValueUnitNotes/Source
Density1.456g/mL at 25 °CExperimental value [4]
Refractive Index (n)Not explicitly reported-Data not available in sources
Melting/Freezing PointNot explicitly reported°CData not available in sources
Flash Point>113°C (closed cup)Thermal stability indicator [7]
SolubilityLimited in water; miscible in organic solvents-Log10 water solubility ≈ -2.61; miscible in ethanol, ethyl acetate [8]
Heat of Formation (Δ_fG°)-220.95kJ/molGas phase standard formation energy [8]
Heat of Vaporization (Δ_vapH°)49.17kJ/molEnthalpy of vaporization [8]

Methyl 8-chloro-8-oxooctanoate exhibits moderate density typical for chlorinated esters and is thermally stable up to approximately 200 °C before decomposition [8] [4]. Its limited aqueous solubility is consistent with its hydrophobic alkyl chain and ester functionalities, while it dissolves readily in common organic solvents such as ethanol and ethyl acetate [8].

Reactivity Profile (Hydrolysis, Oxidation, Nucleophilic Substitution)

Hydrolysis:

  • The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 8-chlorooctanoic acid. Acid-catalyzed hydrolysis proceeds slowly at ambient temperature but is accelerated under reflux with sulfuric acid. Base-catalyzed hydrolysis (saponification) with sodium or potassium hydroxide is rapid, producing the sodium salt of 8-chlorooctanoic acid [8].

Nucleophilic Substitution:

  • The chlorine atom on the acyl chloride group is highly reactive toward nucleophiles. It undergoes nucleophilic acyl substitution reactions, particularly S_N2 mechanisms, with nucleophiles such as amines and thiols. These reactions typically occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (50–80 °C) [8].
  • This reactivity is exploited in synthetic routes for functionalized esters and polymer precursors, including ω-amino esters [8] [2].

Oxidation and Reduction:

  • While direct oxidation of methyl 8-chloro-8-oxooctanoate is not extensively documented, related compounds with amino or keto groups undergo oxidation to oxo derivatives and reduction to hydroxyl derivatives using common reagents such as potassium permanganate or sodium borohydride, respectively .
  • Reduction of the ester group with lithium aluminum hydride converts it to the corresponding alcohol (8-chlorooctanol) with minimal over-reduction side reactions [8].

This comprehensive profile of methyl 8-chloro-8-oxooctanoate details its chemical identity, physicochemical properties, spectroscopic characteristics, thermodynamic data, and reactivity patterns, providing a foundation for its application in organic synthesis and research contexts.

Data Tables Summary

Property/ParameterValue/ObservationUnit/ConditionReference
Molecular FormulaC9H15ClO3- [1] [2] [3] [5]
Molecular Weight206.67g/mol [1] [2] [3] [5]
Density1.456g/mL at 25 °C [4]
Flash Point>113°C (closed cup) [7]
SolubilityLimited in water; miscible in ethanol, ethyl acetatelog10 WS = -2.61 [8]
Ester Carbonyl IR Stretch~1730–1750cm^-1 [6]
Acyl Chloride Carbonyl IR Stretch~1730–1750cm^-1 [6]
^1H NMR (methoxy protons)~3.7ppm [6]
^13C NMR (carbonyl carbons)170–210ppm [6]
MS (ESI) [M+H]^+207m/z [6] [5]
MS (ESI) [M+Na]^+229m/z [6] [5]
Heat of Formation (Δ_fG°)-220.95kJ/mol (gas phase) [8]
Heat of Vaporization (Δ_vapH°)49.17kJ/mol [8]

Laboratory-scale synthesis of methyl 8-chloro-8-oxooctanoate can be accomplished through multiple pathways, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. The two primary approaches involve esterification of the corresponding carboxylic acid and direct chlorination strategies for ketone functionalization.

Esterification of 8-Chloro-8-oxooctanoic Acid

The most straightforward and widely employed laboratory method involves the direct esterification of 8-chloro-8-oxooctanoic acid with methanol. This approach follows classical esterification protocols and provides excellent yields under optimized conditions [6].

Reaction Mechanism and Conditions

The esterification proceeds via a nucleophilic acyl substitution mechanism where methanol acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid. The reaction requires acid catalysis, typically employing sulfuric acid as the catalyst . The general reaction conditions include:

  • Temperature: Reflux conditions (65-70°C)
  • Catalyst: Concentrated sulfuric acid (2-5 mol%)
  • Solvent: Excess methanol (3-5 equivalents)
  • Reaction Time: 4-8 hours
  • Yield: 85-95% [6]

The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol, and subsequent elimination of water to form the desired methyl ester. The use of Dean-Stark apparatus or molecular sieves enhances the reaction efficiency by removing water formed during the process [7].

Optimization Parameters

Critical parameters for maximizing yield and purity include precise temperature control, appropriate catalyst loading, and efficient water removal. The molar ratio of methanol to acid should be maintained at 3:1 to 5:1 to ensure complete conversion . Monitoring the reaction progress through gas chromatography or thin-layer chromatography allows for optimal reaction timing [8].

Chlorination Strategies for Ketone Functionalization

Alternative synthetic approaches focus on introducing the chlorine functionality at the ketone position of octanoic acid derivatives. These methods offer versatility in substrate scope and reaction conditions [9] [10] [11].

Electrochemical Chlorination

Recent advances in electrochemical synthesis have provided an efficient platform for α-chlorination of ketones. This method employs lithium chloride as both electrolyte and chlorine source, offering environmental advantages over traditional chlorinating agents [11]. The electrochemical approach operates under the following conditions:

  • Electrolyte: Lithium chloride (0.1-0.5 M)
  • Current: 20 mA constant current
  • Temperature: Room temperature to 45°C
  • Reaction Time: 5-15 minutes
  • Yield: 45-96% [11]

The electrochemical method demonstrates excellent functional group tolerance and provides products with high purity (90-95%). The process can be scaled using flow chemistry techniques, achieving space-time yields exceeding 1580 g L⁻¹ d⁻¹ [11].

Hypervalent Iodine-Mediated Chlorination

Umpolung strategies utilizing hypervalent iodine reagents enable efficient α-chlorination of ketones. This two-step protocol involves formation of enolonium intermediates followed by nucleophilic chlorination [10]. The method provides excellent regioselectivity and functional group tolerance under mild reaction conditions.

Photochemical Chlorination

Ketone-catalyzed photochemical chlorination represents another viable approach for introducing chlorine functionality. Acetophenone serves as an effective catalyst for functionalization of unactivated C-H bonds, while benzophenone provides superior yields for benzylic positions [12].

Industrial Production Protocols

Industrial production of methyl 8-chloro-8-oxooctanoate requires scalable processes that ensure consistent quality, high yield, and economic viability. The industrial synthesis typically employs a two-stage approach involving chlorination followed by esterification [13].

Large-Scale Chlorination Process

Industrial chlorination protocols utilize phosgene-based systems with triphenylphosphine oxide as catalyst. This method offers several advantages for large-scale production [13]:

  • Reactor Configuration: Continuous flow or batch reactors
  • Temperature Range: 70-200°C with precise control (±2°C)
  • Catalyst Loading: Triphenylphosphine oxide (1-3 mol%)
  • Pressure: Atmospheric to moderate pressure
  • Yield: 80-90% [13]

The use of catalytic amounts of triphenylphosphine oxide eliminates the need for stoichiometric quantities of expensive reagents and reduces phosphorus-containing waste. The process can operate solvent-free when the ketone substrate is liquid at reaction temperature, significantly increasing space-time yield [13].

Continuous Flow Esterification

Industrial esterification employs continuous flow reactors to ensure consistent product quality and enhanced heat transfer. The process parameters include:

  • Flow Rate: Optimized for residence time of 30-60 minutes
  • Temperature: 65-80°C
  • Pressure: 1-3 bar
  • Catalyst: Immobilized acid catalysts or homogeneous systems
  • Conversion: >98% [14]

Continuous monitoring systems track key parameters including temperature, pressure, flow rates, and product composition to maintain process control and product specifications [14].

Purification and Quality Control Standards

Purification and quality control represent critical aspects of methyl 8-chloro-8-oxooctanoate production, ensuring product meets stringent specifications for pharmaceutical and industrial applications.

Purification Methodologies

Primary purification techniques include distillation, extraction, and crystallization protocols. Fractional distillation under reduced pressure provides the most effective separation method, utilizing the compound's boiling point characteristics [13] [15].

Distillation Parameters:

  • Pressure: 10-50 mmHg
  • Temperature: 120-150°C
  • Column Efficiency: 15-20 theoretical plates
  • Recovery: 90-95% [15]

Liquid-liquid extraction using water-immiscible organic solvents effectively removes polar impurities and unreacted starting materials. Common extraction solvents include ethyl acetate, dichloromethane, and toluene [13].

Analytical Quality Control Methods

Comprehensive quality control protocols employ multiple analytical techniques to ensure product purity and identity [16] [17] [8]:

Analytical MethodParameter MeasuredSpecification
Gas Chromatography-Mass SpectrometryPurity, Identity>95% purity [8]
High Performance Liquid ChromatographyQuantitative analysis<5% total impurities [17]
Nuclear Magnetic Resonance (¹H NMR)Structural confirmationSpectrum matches reference [8] [18]
Nuclear Magnetic Resonance (¹³C NMR)Carbon frameworkδ 173-174 ppm (C=O) [19]
Infrared SpectroscopyFunctional groups1650 cm⁻¹ (C=O stretch)
Density MeasurementPhysical property1.456 ± 0.005 g/mL at 25°C [3]
Refractive IndexPhysical propertyn²⁰/D = 1.45 ± 0.01 [3]
Water ContentMoisture analysis<0.1% by Karl Fischer [15]

Gas Chromatography-Mass Spectrometry Analysis

GC-MS analysis employs a DB-WAX capillary column with helium carrier gas. The analytical conditions include temperature programming from 90°C to 225°C at 5°C/min, with a total analysis time of 40 minutes. Selective ion monitoring mode tracks specific mass fragments for quantitative determination [16].

High Performance Liquid Chromatography Protocol

HPLC analysis utilizes a reverse-phase C18 column with acetonitrile/water gradient elution. The method provides excellent separation of related impurities and enables quantitative determination of main component and degradation products [17].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy in DMSO-d₆ provides definitive structural confirmation. Characteristic chemical shifts include the methyl ester protons at δ 3.57 ppm and the methylene chain protons between δ 1.2-2.4 ppm [8] [18]. ¹³C NMR confirms the carbonyl carbons at δ 173-174 ppm and the ester carbonyl at δ 174 ppm [19].

Quality Specifications and Standards

Industrial quality standards mandate the following specifications:

  • Purity: Minimum 95% by GC analysis
  • Water Content: Maximum 0.1% by Karl Fischer titration
  • Appearance: Colorless to pale yellow liquid
  • Density: 1.456 ± 0.005 g/mL at 25°C
  • Refractive Index: n²⁰/D = 1.45 ± 0.01
  • Acidity: pH 4-6 (10% aqueous solution)
  • Heavy Metals: <10 ppm total
  • Residual Solvents: Compliant with ICH guidelines [3] [15]

Environmental and Safety Considerations

Quality control protocols must address environmental impact and worker safety. The compound exhibits corrosive properties (GHS05 classification) and requires appropriate handling procedures including personal protective equipment and controlled ventilation systems [15]. Waste minimization strategies include solvent recovery systems and catalyst recycling to reduce environmental footprint [13] [14].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Methyl 8-chloro-8-oxooctanoate

Dates

Last modified: 08-16-2023

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